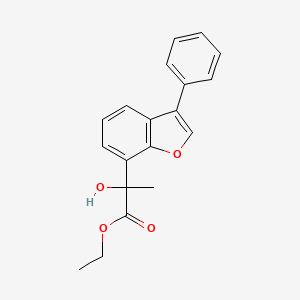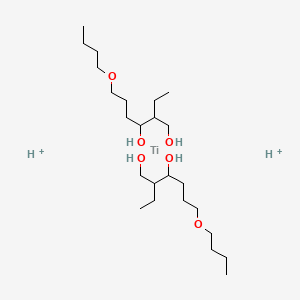
Dihydrogen dibutoxybis(2-ethylhexane-1,3-diolato(2-)-O,O')titanate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrogen dibutoxybis[2-ethylhexane-1,3-diolato(2-)-O,O’]titanate(2-) is a titanium-based organometallic compound with the molecular formula C24H54O6Ti+2 and a molecular weight of 486.5 g/mol
Vorbereitungsmethoden
The synthesis of Dihydrogen dibutoxybis[2-ethylhexane-1,3-diolato(2-)-O,O’]titanate(2-) typically involves the reaction of titanium tetrachloride with 2-ethylhexane-1,3-diol in the presence of butanol. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
Dihydrogen dibutoxybis[2-ethylhexane-1,3-diolato(2-)-O,O’]titanate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The butoxy and diolato ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dihydrogen dibutoxybis[2-ethylhexane-1,3-diolato(2-)-O,O’]titanate(2-) has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in bioimaging and as a contrast agent in medical imaging.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and nanocomposites.
Wirkmechanismus
The mechanism of action of Dihydrogen dibutoxybis[2-ethylhexane-1,3-diolato
Eigenschaften
CAS-Nummer |
93858-20-9 |
|---|---|
Molekularformel |
C24H54O6Ti+2 |
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
6-butoxy-2-ethylhexane-1,3-diol;hydron;titanium |
InChI |
InChI=1S/2C12H26O3.Ti/c2*1-3-5-8-15-9-6-7-12(14)11(4-2)10-13;/h2*11-14H,3-10H2,1-2H3;/p+2 |
InChI-Schlüssel |
RLMJYQVYBZUNPF-UHFFFAOYSA-P |
Kanonische SMILES |
[H+].[H+].CCCCOCCCC(C(CC)CO)O.CCCCOCCCC(C(CC)CO)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


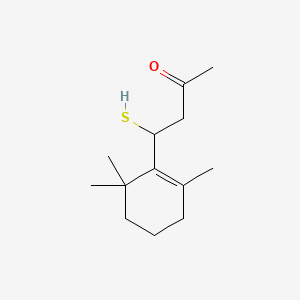
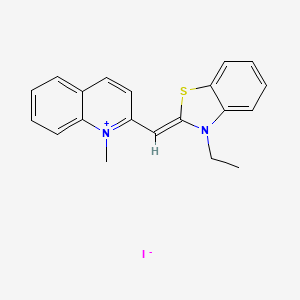
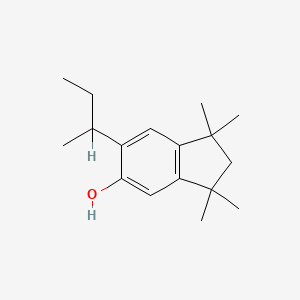
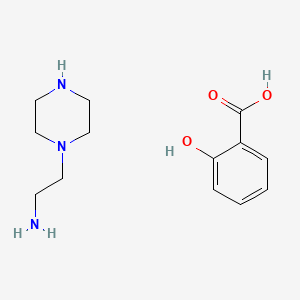
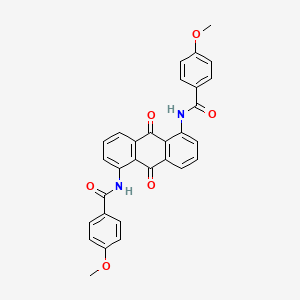
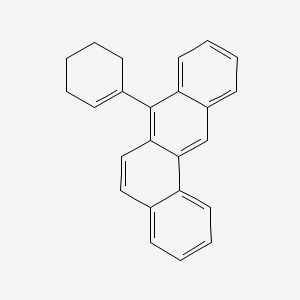
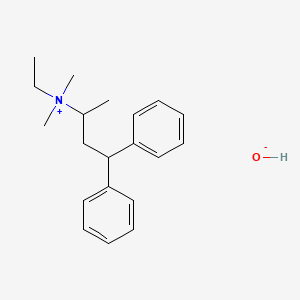
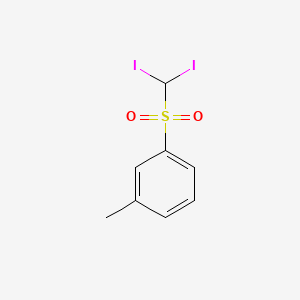
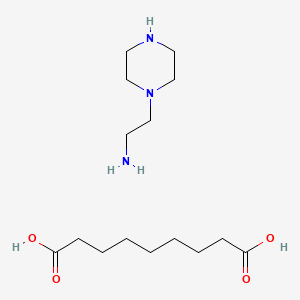
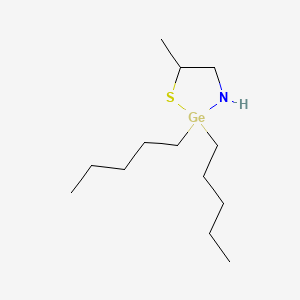

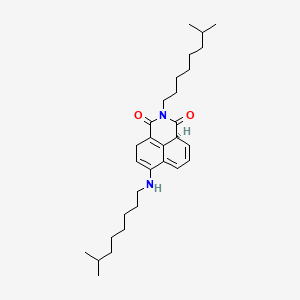
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)
